Physicochemical Differentiation: cLogP and Rotatable Bond Count vs Tegoprazan and Soraprazan
The target compound exhibits a cLogP of 3.13 and only 2 rotatable bonds, reflecting a relatively compact, lipophilic architecture [1]. In contrast, tegoprazan (CAS 942195-55-9) has a cLogP of ~4.0 and 6 rotatable bonds due to its 7-(((4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-yl)oxy) substituent, while soraprazan (BYK61359) has a cLogP of ~3.8 and 5 rotatable bonds [2]. The lower cLogP and rotatable bond count of the target compound suggest superior aqueous solubility potential and reduced entropic penalty upon target binding compared to these clinically advanced P-CABs.
| Evidence Dimension | cLogP and rotatable bond count |
|---|---|
| Target Compound Data | cLogP = 3.13; Rotatable bonds = 2 |
| Comparator Or Baseline | Tegoprazan: cLogP ≈ 4.0, rotatable bonds = 6; Soraprazan: cLogP ≈ 3.8, rotatable bonds = 5 |
| Quantified Difference | ΔcLogP ≈ -0.7 to -0.9; ΔRotatable bonds = -3 to -4 vs tegoprazan and soraprazan |
| Conditions | Calculated physicochemical properties from ZINC database and PubChem |
Why This Matters
Lower lipophilicity and fewer rotatable bonds generally correlate with improved solubility and lower non-specific binding, making the target compound a potentially cleaner chemical probe for target engagement assays compared to more complex P-CABs.
- [1] ZINC Database. ZINC000014239662: N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide. View Source
- [2] PubChem. Tegoprazan (CID 25194843); Soraprazan (CID 11531748). Accessed via pubchem.ncbi.nlm.nih.gov. View Source
